molecular formula C8H2F4O4 B074675 Tetrafluoroisophthalic acid CAS No. 1551-39-9

Tetrafluoroisophthalic acid

Cat. No.: B074675
CAS No.: 1551-39-9
M. Wt: 238.09 g/mol
InChI Key: PGRIMKUYGUHAKH-UHFFFAOYSA-N
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Description

Tetrafluoroisophthalic acid, also known as 2,4,5,6-tetrafluoro-1,3-benzenedicarboxylic acid, is a fluorinated aromatic compound with the molecular formula C8H2F4O4. It is characterized by the presence of four fluorine atoms attached to the benzene ring, along with two carboxylic acid groups at the 1 and 3 positions. This compound is known for its high thermal stability and unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrafluoroisophthalic acid can be synthesized through several methods. One common approach involves the direct fluorination of isophthalic acid using elemental fluorine or fluorinating agents under controlled conditions. Another method includes the use of tetrafluorophthalic anhydride as a precursor, which undergoes hydrolysis to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes. These processes are carried out in specialized reactors designed to handle the highly reactive nature of fluorine gas. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Tetrafluoroisophthalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tetrafluoroisophthalic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tetrafluoroisophthalic acid involves its interaction with various molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate enzyme activity, protein folding, and molecular recognition processes. The carboxylic acid groups enable the compound to form hydrogen bonds and ionic interactions with biological targets, further influencing its biological activity .

Comparison with Similar Compounds

  • Tetrafluoroterephthalic acid
  • Tetrafluorophthalic acid
  • 2,3,4,5-Tetrafluorobenzoic acid
  • Terephthalic acid

Comparison: Tetrafluoroisophthalic acid is unique due to the specific positioning of its fluorine atoms and carboxylic acid groups. Compared to tetrafluoroterephthalic acid and tetrafluorophthalic acid, this compound exhibits different reactivity and stability profiles, making it suitable for distinct applications. The presence of four fluorine atoms enhances its thermal stability and resistance to degradation, distinguishing it from non-fluorinated analogs like terephthalic acid .

Properties

IUPAC Name

2,4,5,6-tetrafluorobenzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F4O4/c9-3-1(7(13)14)4(10)6(12)5(11)2(3)8(15)16/h(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGRIMKUYGUHAKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)C(=O)O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00304994
Record name Tetrafluoroisophthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00304994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1551-39-9
Record name 1551-39-9
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Record name Tetrafluoroisophthalic acid
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Record name Tetrafluoroisophthalic Acid
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Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the impact of incorporating tetrafluoroisophthalic acid (H2TFIPA) into liquid crystalline polymers?

A1: Introducing H2TFIPA into wholly aromatic liquid crystalline copolyesters can significantly influence their properties. For instance, the presence of meta-linkages in H2TFIPA contributes to the formation of kinks in the polymer chains. This structural characteristic affects the liquid crystallinity, disclination strength, and even the ability to decorate surface microcracks. []

Q2: How does the choice of metal ion influence the structure of metal-organic frameworks (MOFs) constructed using H2TFIPA?

A2: The choice of metal ion plays a crucial role in dictating the final topology of H2TFIPA-based MOFs. Research has shown that using gadolinium(III) ions with H2TFIPA can lead to the formation of either a 12-connected fcu-MOF or a 6-connected pcu-MOF. The specific topology obtained is influenced by the selection of auxiliary ligands used during the synthesis. []

Q3: Can H2TFIPA be used to synthesize coordination polymers with interesting luminescent properties?

A3: Yes, H2TFIPA has been successfully employed in the construction of luminescent lead(II) coordination polymers. By varying the N-donor auxiliary ligands used during synthesis, researchers can control the dimensionality (2D or 3D) of the resulting networks and tune their photoluminescent properties. []

Q4: What are the advantages of mechanochemical synthesis for preparing coordination polymers containing H2TFIPA?

A4: Mechanochemical synthesis has proven to be an efficient route for preparing coordination polymers incorporating H2TFIPA. This method, involving the milling of alkaline earth metal hydroxides with H2TFIPA, offers several advantages, including shorter reaction times, reduced solvent consumption, and potentially improved product purity. []

Q5: Is there a way to introduce deuterium atoms specifically into the [2.2]metacyclophane structure using H2TFIPA as a starting material?

A5: Yes, researchers have successfully synthesized [4,5,6,8-2H4][2.2]metacyclophane using a multi-step synthetic route that begins with 2,4,5,6-tetrafluoroisophthalic acid. The use of deuterated reagents at specific steps allows for the targeted incorporation of deuterium atoms into the final [2.2]metacyclophane structure. []

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